5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
CAS No.: 1355170-97-6
Cat. No.: VC4842258
Molecular Formula: C13H19N3O4
Molecular Weight: 281.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355170-97-6 |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.312 |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-9(8-15)7-10(14-16)11(17)18/h7H,4-6,8H2,1-3H3,(H,17,18) |
| Standard InChI Key | BAOVIKKQYWXNLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C(=O)O)C1 |
Introduction
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a] diazepine family. These compounds are characterized by their fused nitrogen-containing rings and are of significant interest in medicinal chemistry due to their structural versatility and biological activity. The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for amines during synthetic procedures.
Structural Features
This compound contains:
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A pyrazolo[1,5-a] diazepine core: A seven-membered diazepine ring fused with a five-membered pyrazole ring.
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A carboxylic acid functional group at position 2.
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A tert-butoxycarbonyl (Boc) group attached to the structure.
The presence of these functional groups allows for further derivatization and makes it a key intermediate in synthetic chemistry.
Synthesis Pathways
The synthesis of compounds like 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid typically involves:
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Cyclocondensation Reactions: The formation of the pyrazolo[1,5-a] diazepine core through the reaction of NH-3-aminopyrazoles with biselectrophilic compounds such as β-dicarbonyls or β-enaminones.
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Functionalization: Introduction of the Boc-protecting group via reaction with tert-butyl chloroformate under basic conditions.
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Carboxylation: Carboxylic acid groups are introduced through appropriate oxidation or substitution reactions.
These methods ensure high yields and regioselectivity in product formation .
Biological Significance
Compounds containing the pyrazolo[1,5-a] diazepine scaffold exhibit diverse pharmacological activities:
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Anticancer Properties: Many derivatives act as enzyme inhibitors or DNA intercalators.
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CNS Activity: Some analogs have shown potential as psychopharmacological agents.
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Enzymatic Inhibition: Selective inhibition of kinases and other enzymes has been reported .
The Boc-protected derivative is often used as an intermediate in drug design to modify pharmacokinetics or enhance bioavailability.
Applications in Medicinal Chemistry
Due to its structural features:
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It serves as a precursor for synthesizing biologically active molecules.
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The Boc group facilitates selective deprotection for further functionalization.
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It can be used in combinatorial chemistry for library generation aimed at drug discovery.
Research Findings and Future Directions
Recent studies focus on:
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Optimizing synthetic routes using microwave-assisted techniques for higher efficiency .
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Exploring its role in developing anticancer agents by modifying peripheral substituents on the pyrazolo-diazepine core .
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Investigating its photophysical properties for applications in material science .
Further research is needed to fully understand its therapeutic potential and expand its applications beyond medicinal chemistry into materials science.
This article provides an overview of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid based on current literature while highlighting its synthetic pathways and applications.
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